molecular formula C10H13NO3 B2635463 Methyl 3-amino-2-hydroxy-2-phenylpropanoate CAS No. 99155-37-0

Methyl 3-amino-2-hydroxy-2-phenylpropanoate

Cat. No.: B2635463
CAS No.: 99155-37-0
M. Wt: 195.218
InChI Key: UIFOWOCVQMAUBZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2 . The molecular weight is 179.221 . More detailed structural information may be available in structural databases .

Scientific Research Applications

Cross-Coupling Reactions

A study by Wan et al. (2013) demonstrated the utility of Methyl 3-amino-2-hydroxy-2-phenylpropanoate derivatives in cross-coupling reactions. The research highlighted meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, utilizing a U-shaped template for effective cross-coupling with organoborons. This approach underscores the compound's relevance in constructing complex molecular architectures (L. Wan, Navid Dastbaravardeh, Gang Li, & Jin-quan Yu, 2013).

Synthesis of Amino Acid Ester Isocyanates

Tsai et al. (2003) focused on the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate, showcasing its application in preparing esters of substituted monobasic acids and isocyanates. This research contributes to the broader field of acylation and amino acid derivative synthesis, highlighting the compound's versatility in organic synthesis (J. Tsai, Leo R. Takaoka, N. Powell, & J. Nowick, 2003).

Enzymatic Resolution and Asymmetric Synthesis

Research by Escalante (2008) explored the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives. The study utilized lipase from Candida antarctica for transesterification, resulting in high conversion and yield of optically pure enantiomers. This underscores the compound's role in producing enantiomerically pure substances for pharmaceutical applications (J. Escalante, 2008).

Colorimetric Sensors for Oxyanions

Suryanti et al. (2020) developed a colorimetric sensor based on Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate for detecting oxyanions like H2PO4– and AcO–. The compound's structure, featuring –OH and –NH groups, enables significant visual color changes upon anion detection, demonstrating its potential in environmental monitoring and analytical chemistry (V. Suryanti, F. Wibowo, & S. Handayani, 2020).

Chiral Catalysis and Pharmaceutical Intermediates

A study by Li et al. (2013) on asymmetric biocatalysis using a new isolated strain of Methylobacterium Y1-6 focused on the production of S-3-amino-3-phenylpropionic acid, a key intermediate in pharmaceuticals like S-dapoxetine. This research highlights the compound's significance in the biocatalytic preparation of enantiopure compounds, emphasizing its importance in drug development (Yi Li, Wen-feng Wang, Yu Huang, Q. Zou, & Guojun Zheng, 2013).

Safety and Hazards

“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOWOCVQMAUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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